2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
Description
This compound (CAS: 306953-18-4) is a benzimidazole-derived hydrazide featuring a 1-ethyl-1H-benzimidazole core linked via a sulfanyl group to an acetohydrazide moiety. The hydrazide is further substituted with an (E)-3-hydroxyphenyl methylidene group. Its molecular formula is C₁₉H₁₉N₅O₂S, with an average molecular weight of 389.46 g/mol and a monoisotopic mass of 389.125 Da .
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-2-22-16-9-4-3-8-15(16)20-18(22)25-12-17(24)21-19-11-13-6-5-7-14(23)10-13/h3-11,23H,2,12H2,1H3,(H,21,24)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHODVMSFCQFPQ-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Thioether Formation:
Hydrazide Formation: The acetohydrazide moiety is introduced by reacting the thioether with hydrazine hydrate.
Schiff Base Formation: Finally, the compound is completed by condensing the hydrazide with 3-hydroxybenzaldehyde under acidic or basic conditions to form the Schiff base.
Chemical Reactions Analysis
Hydrazone Formation via Condensation
The compound’s hydrazone moiety (C=N–NH–) forms through condensation between 2-(1-ethylbenzimidazol-2-yl)sulfanylacetohydrazide and 3-hydroxybenzaldehyde.
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Reagents/Conditions : Ethanol solvent, 3-hour reflux at 78°C, molar ratio 1:1 .
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Key Observation : FT-IR confirms azomethine bond formation (C=N stretch at 1,610–1,620 cm⁻¹) .
Nucleophilic Substitution at Sulfur
The sulfanyl (–S–) group participates in nucleophilic substitution with alkyl halides:
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Reagents/Conditions : Methyl iodide (CH₃I) in ethanol with NaOH catalysis, 24-hour reflux.
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Product : Methylthio derivatives (e.g., SCH₃ substitution).
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Yield : ~75–85% under optimized conditions.
Oxidation of Sulfur
The sulfanyl group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–):
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6h | Sulfoxide | |
| KMnO₄/H₂SO₄ | Reflux, 2h | Sulfone |
Hydrolysis of Hydrazone
The hydrazone bond cleaves under acidic/basic conditions:
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Acidic Hydrolysis : 6M HCl, reflux for 4h → yields 3-hydroxybenzaldehyde and 2-(1-ethylbenzimidazol-2-yl)sulfanylacetohydrazide.
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Basic Hydrolysis : 1M NaOH, reflux for 3h → forms acetic acid derivatives.
Metal Coordination
The compound acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex Type | Stability Constant (log β) | Reference |
|---|---|---|---|---|
| CuCl₂·2H₂O | Ethanol/H₂O, 60°C, 4h | Cu(II) | 12.4 ± 0.3 | |
| Fe(NO₃)₃·9H₂O | Methanol, RT, 2h | Fe(III) | 10.8 ± 0.2 |
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes nitration/sulfonation:
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Nitration : HNO₃/H₂SO₄ (1:3), 0–5°C, 2h → nitro group at C5/C6 positions.
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Sulfonation : Fuming H₂SO₄, 100°C, 1h → sulfonic acid derivatives .
Cyclization Reactions
Under acidic conditions, intramolecular cyclization forms fused heterocycles:
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Reagents : Conc. H₂SO₄, reflux for 6h.
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Product : Benzimidazo[1,2-a]pyrimidine derivatives (confirmed by XRD).
Redox Reactions with Biological Relevance
The hydrazone group participates in redox interactions with bacterial enzymes:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a benzimidazole structure often exhibit significant antimicrobial properties. Studies have shown that derivatives of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it may influence the expression of proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins.
Enzyme Inhibition
The presence of functional groups in this compound allows it to interact with various enzymes. It has been studied as a potential inhibitor of certain enzymes involved in inflammatory pathways, which could lead to applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the hydrazide moiety enhanced antimicrobial activity, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Case Study 2: Anticancer Activity
A research article in Cancer Research explored the effects of this compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Benzimidazole : The initial step includes synthesizing the benzimidazole derivative through cyclization reactions involving o-phenylenediamine.
- Sulfanylation : Introduction of the sulfanyl group is achieved using thiol reagents.
- Hydrazone Formation : The final step involves reacting the hydrazide with an appropriate aldehyde to form the hydrazone linkage.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core and Schiff base moiety. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Ring
N′-[(E)-(3-Hydroxyphenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- Structure : Differs by a methyl group instead of ethyl at the benzimidazole N1 position (CAS: 306988-05-6).
- Molecular Weight : 375.43 g/mol.
- Biological activity data is lacking, but analogs with methyl groups have shown moderate anti-inflammatory effects in carrageenan-induced edema models .
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide
- Structure : Features a benzyl group at N1 and a 4-benzyloxy-phenyl substituent.
- Impact: The benzyl group increases molecular weight (likely >500 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. No direct activity data is provided, but similar bulky substituents are often explored for anticancer or antimicrobial applications .
Variations in the Aromatic Hydrazone Moiety
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide
- Structure : Replaces benzimidazole with benzothiazole and introduces a 4-hydroxy-3-methoxy-phenyl group (CAS: 303202-75-7).
- Molecular Weight : 387.5 g/mol.
- Impact: Benzothiazole derivatives are known for antioxidant and neuroprotective activities. The methoxy group may enhance electron-donating capacity, influencing redox properties .
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-methylphenyl)methylidene]acetohydrazide
Pharmacological Activity Comparisons
Anti-inflammatory Activity
- Target Compound: No direct data, but benzimidazole-acetohydrazide analogs (e.g., 2-[(1H-benzimidazol-2-yl methyl)sulfanyl]acetohydrazides) show moderate anti-inflammatory activity in carrageenan-induced edema models (30–40% inhibition at 50 mg/kg) .
- Analog with Indole Core : 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl)methylidene]acetohydrazide demonstrated chemoprotective effects against cisplatin-induced organ damage, suggesting hydrazones with electron-withdrawing groups (e.g., nitro) may enhance therapeutic efficacy .
Antioxidant and Gastroprotective Effects
- Ethylsulfanyl benzohydrazides (e.g., 2-(ethylsulfanyl)-N'-[(substituted phenyl)methylidene]benzohydrazides) exhibit significant antioxidant activity (IC₅₀: 10–50 μM in DPPH assays) and gastroprotective effects in ethanol-induced ulcer models, attributed to free radical scavenging and proton pump inhibition .
Structural and Physicochemical Data Table
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how is reaction progress monitored?
Answer:
The compound is typically synthesized via a two-step process:
Hydrazide Formation : React methyl-[(benzimidazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in absolute ethanol (4 hours). Monitor progress via TLC (chloroform:methanol, 7:3 ratio) .
Condensation : Condense the hydrazide intermediate with 3-hydroxybenzaldehyde under solvent-free conditions. Grind reactants in an agate mortar with NaBH₄/boric acid (1:1) for 20–30 minutes, followed by recrystallization in ethanol .
Basic: How is purity ensured during synthesis, and what analytical techniques validate the final product?
Answer:
- Purification : Use recrystallization (methanol or ethanol) to isolate solids .
- Validation : Employ TLC for reaction monitoring and melting point analysis for purity. Spectroscopic methods (e.g., ¹H/¹³C NMR, IR) confirm structural integrity .
Advanced: How can solvent-free conditions improve synthesis efficiency, and what trade-offs exist?
Answer:
Advantages :
- Reduced environmental impact and cost (no solvent disposal) .
- Faster reaction kinetics due to concentrated reactant interactions .
Trade-offs : - Limited scalability for large batches.
- Potential for side reactions if grinding efficiency varies. Optimize grinding time (15–20 minutes) and reagent ratios (1:1 aldehyde:hydrazide) .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
Substituent Variation : Modify the benzimidazole (e.g., ethyl → benzyl) or arylaldehyde (e.g., 3-hydroxy → 4-methoxy) moieties .
Bioactivity Assays : Test derivatives for antioxidant (e.g., DPPH radical scavenging) or gastroprotective activity (e.g., ethanol-induced ulcer models) .
Data Analysis : Correlate electronic (Hammett constants) or steric parameters of substituents with bioactivity trends .
Advanced: What in vitro models are suitable for evaluating its biological activity, and how are assays optimized?
Answer:
- Antioxidant Activity : Use DPPH/ABTS radical scavenging assays. Prepare compound solutions in DMSO (≤0.1% final concentration) to avoid solvent interference .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and validate with triplicate runs .
Advanced: How to resolve contradictions in reported synthesis yields across studies?
Answer:
- Variable Factors : Compare reaction conditions (e.g., reflux time, solvent purity). For example, hydrazine hydrate purity impacts hydrazide intermediate yield .
- Reproducibility : Standardize grinding time (20–30 minutes) and recrystallization solvents (methanol vs. ethanol) .
Advanced: What mechanistic insights exist for the condensation step, and how can they guide optimization?
Answer:
The reaction proceeds via nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration. Key insights:
- Catalysis : NaBH₄/boric acid facilitates imine reduction, stabilizing the Schiff base .
- Kinetics : Solvent-free conditions favor rapid imine formation but may require controlled moisture exclusion .
Advanced: How to address low yields during recrystallization, and what alternatives exist?
Answer:
- Yield Issues : Use gradient recrystallization (e.g., methanol-water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Alternative Methods : Explore microwave-assisted crystallization for faster nucleation .
Advanced: What strategies are recommended for preliminary ADMET profiling?
Answer:
- Absorption : Perform Caco-2 permeability assays.
- Metabolism : Use liver microsomes to assess CYP450 interactions.
- Toxicity : Zebrafish embryos for acute toxicity screening (LC₅₀) .
Advanced: How can green chemistry principles be integrated into its synthesis?
Answer:
- Solvent-Free Synthesis : Replace ethanol with mechanochemical grinding .
- Catalyst Recycling : Recover NaBH₄/boric acid via aqueous extraction .
- Waste Reduction : Use bio-based aldehydes (e.g., vanillin derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
